5,6-Dichloro-1H-benzimidazole

Antiviral drug discovery HCMV inhibitors Regioisomer SAR

5,6-Dichloro-1H-benzimidazole (CAS 6478-73-5) is a dihalogenated benzimidazole heterocycle with a molecular formula of C7H4Cl2N2 and a molecular weight of 187.03 g/mol. It serves as the core pharmacophoric scaffold for several clinically significant antiviral and kinase inhibitor chemotypes, including the well-known transcription inhibitor DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), the potent anti-HCMV agents TCRB and BDCRB, and the FDA-approved drug maribavir.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 6478-73-5
Cat. No. B023360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1H-benzimidazole
CAS6478-73-5
Synonyms5,6-dichloro-1--beta-D-benzimidazole
5,6-dichlorobenzimidazole
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=CN2
InChIInChI=1S/C7H4Cl2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
InChIKeyIPRDZAMUYMOJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1H-benzimidazole (CAS 6478-73-5): A Privileged Halogenated Benzimidazole Scaffold for Antiviral and Kinase-Targeted Drug Discovery


5,6-Dichloro-1H-benzimidazole (CAS 6478-73-5) is a dihalogenated benzimidazole heterocycle with a molecular formula of C7H4Cl2N2 and a molecular weight of 187.03 g/mol . It serves as the core pharmacophoric scaffold for several clinically significant antiviral and kinase inhibitor chemotypes, including the well-known transcription inhibitor DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), the potent anti-HCMV agents TCRB and BDCRB, and the FDA-approved drug maribavir [1]. The 5,6-dichloro substitution pattern is specifically required for optimal biological activity in multiple target classes, distinguishing it from its 4,6-dichloro and 4,5-dichloro regioisomers as well as from the unsubstituted benzimidazole core [2]. As a versatile synthetic intermediate, it is widely used in medicinal chemistry for the preparation of kinase inhibitors, antiviral nucleosides, and xanthine oxidase inhibitors .

Why 5,6-Dichloro-1H-benzimidazole Cannot Be Replaced by Other Halogenated Benzimidazole Regioisomers or Unsubstituted Benzimidazole


The 5,6-dichloro substitution pattern is not an arbitrary synthetic choice—it is a structural determinant that directly governs downstream biological potency, target selectivity, and pharmacokinetic stability. Systematic structure-activity relationship (SAR) studies comparing 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichlorobenzimidazole regioisomers have established that the 5,6-dichloro configuration is uniquely required for generating potent and selective anti-HCMV ribonucleosides [1]. Furthermore, the parent 5,6-dichloro heterocycle serves as the essential gateway intermediate for introducing critical 2-position substituents (Cl, Br, isopropylamino) that differentiate weak, non-selective inhibitors such as DRB (IC50 = 42 µM for HCMV) from highly potent clinical candidates such as TCRB (IC50 = 2.9 µM) and BDCRB (IC50 ≈ 0.7 µM) [2]. Simply substituting the unhalogenated benzimidazole or alternative regioisomers during procurement will preclude access to these validated pharmacophores and compromise synthetic routes to established kinase and antiviral agents [3].

Quantitative Evidence Guide: 5,6-Dichloro-1H-benzimidazole Differentiation vs. Closest Analogs and Regioisomers


5,6-Dichloro Regiochemistry Is Required for Potent and Selective Anti-HCMV Ribonucleosides: Direct Regioisomer Comparison

A systematic regioisomer SAR study by Saluja et al. (1996) evaluated 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole acyclic nucleoside analogs for anti-HCMV activity. In marked contrast to ribosylbenzimidazoles, none of the acyclic analogs from any regioisomeric series were specific and potent inhibitors of HCMV [1]. However, when the 5,6-dichloro heterocycle is elaborated into ribonucleosides, it yields TCRB (2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole) with HCMV IC50 = 2.9 µM and HSV-1 IC50 = 102 µM, demonstrating >35-fold selectivity [2]. The corresponding 4,6-dichloro and 4,5-dichloro ribonucleoside series also produce active compounds (IC50 range 1–10 µM) but exhibit different cytotoxicity profiles, with the 5,6-dichloro series providing the most extensively validated and clinically advanced chemotype (yielding the approved drug maribavir) [3]. This establishes that the 5,6-dichloro pattern is the privileged regiochemistry for antiviral benzimidazole development.

Antiviral drug discovery HCMV inhibitors Regioisomer SAR Benzimidazole nucleosides

The 2-Position Substituent on the 5,6-Dichloro Scaffold Dictates Anti-HCMV Potency: DRB vs. TCRB vs. BDCRB Quantitative SAR

Townsend et al. (1995) established the critical role of 2-position halogenation on the 5,6-dichlorobenzimidazole scaffold. DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, lacking a 2-substituent) was weakly active against HCMV (IC50 = 42 µM) and HSV-1 (IC50 = 30 µM) with cytotoxicity in the same dose range, yielding essentially no therapeutic window [1]. Introducing chlorine at the 2-position (TCRB) produced a dramatic improvement: HCMV IC50 = 2.9 µM, HSV-1 IC50 = 102 µM, and no cytotoxicity up to 100 µM, establishing both potency and >35-fold viral selectivity [1]. Replacement of 2-Cl with 2-Br (BDCRB) achieved an additional 4-fold increase in anti-HCMV activity (estimated IC50 ≈ 0.7 µM) without any significant increase in cytotoxicity [1]. In contrast, 2-I and 2-NH2 derivatives were only weakly active with poor selectivity [1]. The activity and selectivity of both TCRB and BDCRB exceeded that of the clinical comparators ganciclovir and foscarnet [1].

HCMV antiviral agents Halogen SAR Benzimidazole nucleosides Therapeutic index

5,6-Dichlorobenzimidazole Is a Privileged Scaffold for ATP-Competitive Kinase Inhibition: CK2, CDK9, and Rio1 Inhibitor Evolution

The 5,6-dichlorobenzimidazole core is the foundational pharmacophore for a major class of ATP-competitive kinase inhibitors. The ribonucleoside DRB inhibits casein kinase II (CK2) with IC50 = 4–10 µM and also targets CDK9 (IC50 = 3 µM), CDK7 (IC50 ≈ 20 µM), and CDK8 (IC50 ≈ 20 µM), establishing a multi-kinase inhibition profile [1]. Further structural optimization of the 5,6-dichlorobenzimidazole scaffold led to TIBI, which achieves Rio1 kinase inhibition with IC50 = 0.09 µM and Ki = 0.05 µM, representing a >40-fold improvement in potency over the parent DRB scaffold [2]. Importantly, TIBI does not alter the oligomeric state of Rio1, in contrast to toyocamycin (the first Rio1 inhibitor), demonstrating a mechanistically distinct inhibition mode [2]. The 2-aza analogue (5,6-dichlorobenzotriazole) shows a fundamentally different selectivity profile with Ki > 100 µM for CK-1 and Ki = 9 µM for CK-II, confirming that the benzimidazole core, not merely the dichloro pattern, governs kinase selectivity [3].

Kinase inhibitors CK2 inhibition CDK9 inhibition Benzimidazole pharmacophore

Dual BRAF WT/V600E Inhibition with Favorable Cytotoxicity Profile: 5,6-Dichlorobenzimidazole Derivatives vs. Sorafenib

Temirak et al. (2025) designed and evaluated a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (compounds 10a–p) as dual BRAF WT and BRAF V600E inhibitors [1]. The most potent candidate, compound 10h, demonstrated IC50 values of 1.72 µM on BRAF WT and 2.76 µM on BRAF V600E, with % inhibition approaching 91% at 10 µM against BRAF WT [1]. Critically, compound 10h showed no cytotoxic effect on normal human skin fibroblast (HSF) cells (IC50 > 100 µM), compared to sorafenib which exhibited IC50 = 2.25 µM on HSF cells, representing a >44-fold improvement in selectivity for cancer vs. normal cells [1]. Across the 10a–p series, IC50 values against BRAF spanned from 0.29 to 5.17 µM, demonstrating that the 5,6-dichloro scaffold enables tunable potency through peripheral substitution [1]. Compound 10h also arrested HT29 colon cancer cells at G2/M phase and induced apoptosis [1].

BRAF kinase inhibitors Cancer therapeutics Selective cytotoxicity Benzimidazole anticancer agents

5,6-Dichlorobenzimidazole as a Xanthine Oxidase Inhibitor: Substitution Pattern Determines Inhibitory Potency

5,6-Dichloro-1H-benzimidazole is characterized as a potent inhibitor of milk xanthine oxidase . Kazimierczuk et al. (2004) demonstrated that the inhibition potency of benzimidazole-based xanthine oxidase inhibitors increases specifically when 5,6-dichloro or 5,6-dinitrobenzimidazoles are further substituted at the C2 position with fluoroalkyl groups [1]. This establishes a synergistic SAR: the 5,6-dichloro electron-withdrawing pattern combined with 2-fluoroalkyl substitution yields enhanced XO inhibitory activity compared to parent benzimidazole or mono-substituted analogs. The parent 5,6-dichloro-1H-benzimidazole thus serves both as a direct XO inhibitor and as the key intermediate for synthesizing more potent 2-substituted derivatives [1][2]. Albay and Tekbaş (2023) further demonstrated that 5,6-dichloro-2-phenyl-1H-benzimidazole derivatives exhibit antioxidant activity by DPPH free radical scavenging and iron reducing power methods, extending the scaffold's utility beyond enzyme inhibition [3].

Xanthine oxidase inhibition Antioxidant agents Benzimidazole SAR Enzyme inhibition

Metabolic Stability of the 5,6-Dichlorobenzimidazole Core Is Controlled by 2-Position and Sugar Configuration: BDCRB vs. Maribavir

Evers et al. (2004/2006) identified that the rapid in vivo degradation of BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) compared to its structural L-analog maribavir (5,6-dichloro-2-isopropylamino-1-β-L-ribofuranosylbenzimidazole) is attributed to selective enzymatic cleavage of the N-glycosidic bond [1]. The DNA glycosylases MPG (N-methylpurine DNA glycosylase) and OGG1 (8-oxoguanine DNA glycosylase) catalyze N-glycosidic bond cleavage of BDCRB and its 2-chloro homolog TCRB, but not maribavir [2]. Molecular docking reveals that only BDCRB achieves an orientation permitting nucleophilic attack by the catalytic residue Lys249; maribavir's L-ribose configuration and 2-isopropylamino group prevent this geometry [2]. Both compounds share the identical 5,6-dichlorobenzimidazole core, proving that metabolic stability is governed by peripheral modifications while the core scaffold is conserved for target binding [1][2]. Maribavir (FDA-approved, 2021) thus validates the clinical translatability of the 5,6-dichlorobenzimidazole pharmacophore.

Drug metabolism Nucleoside stability Antiviral pharmacokinetics Benzimidazole glycosidic bond

Optimal Research and Industrial Application Scenarios for 5,6-Dichloro-1H-benzimidazole (CAS 6478-73-5) Based on Quantitative Evidence


Synthesis of Clinical-Stage and FDA-Approved Anti-HCMV Agents (TCRB, BDCRB, Maribavir Analogs)

5,6-Dichloro-1H-benzimidazole is the essential synthetic precursor for preparing 2,5,6-trichlorobenzimidazole (TCRB heterocycle) and 2-bromo-5,6-dichlorobenzimidazole (BDCRB heterocycle), which upon ribosylation yield potent anti-HCMV nucleosides with >35-fold viral selectivity and superior activity to ganciclovir [1]. This same scaffold is the core of maribavir (FDA-approved 2021), where the 5,6-dichloro pattern is conserved while the 2-position bears isopropylamino and the sugar is β-L-ribose for metabolic stability [2]. Procurement of the 5,6-dichloro heterocycle enables access to this entire chemotype class, whereas alternative regioisomers (4,6-dichloro or 4,5-dichloro) lead to divergent SAR with altered cytotoxicity profiles [3].

Development of Dual BRAF WT/V600E Kinase Inhibitors with Wide Therapeutic Windows for Oncology

The 5,6-dichlorobenzimidazole scaffold has been validated for constructing dual BRAF WT/V600E inhibitors that achieve IC50 values of 1.72–2.76 µM against both isoforms while sparing normal HSF fibroblasts (IC50 > 100 µM), a >44-fold safety margin compared to sorafenib (IC50 = 2.25 µM on HSF) [1]. The scaffold's design permits occupation of the ATP binding pocket, gate area interaction via hydrogen bonding with Glu500 and Asp593, and extension into the allosteric hydrophobic back pocket, enabling a type II kinase inhibitor binding mode [1]. This application is directly supported by quantitative NCI-60 cancer cell line GI50 data, G2/M cell cycle arrest, and apoptosis induction in HT29 colon cancer cells [1].

Synthesis of ATP-Competitive CK2 and Rio1 Kinase Inhibitors for Chemical Biology and Drug Discovery

The 5,6-dichlorobenzimidazole core, through ribosylation to DRB (CK2 IC50 = 4–10 µM; CDK9 IC50 = 3 µM) and further structural optimization to TIBI (Rio1 IC50 = 0.09 µM, Ki = 0.05 µM), constitutes a privileged scaffold for developing ATP-competitive kinase inhibitors with tunable selectivity across CK2, CDK, PIM, DYRK, and PKD families [1][2]. TIBI's unique property of inhibiting Rio1 without altering its oligomeric state, in contrast to toyocamycin, enables mechanistic studies of Rio1-dependent cellular processes [2]. The 5,6-dichloro pattern is critical for CK2 binding; replacement with a benzotriazole core (2-aza analogue) produces a fundamentally different selectivity profile (CK-1 Ki > 100 µM vs. CK-II Ki = 9 µM) [3].

Xanthine Oxidase Inhibitor Development for Antioxidant and Antigout Drug Discovery Programs

5,6-Dichloro-1H-benzimidazole is a validated xanthine oxidase inhibitor that can be used directly in biochemical assays or elaborated at the 2-position with fluoroalkyl groups to enhance XO inhibitory potency [1][2]. The 5,6-dichloro substitution pattern is specifically required for strong XO inhibition; unsubstituted benzimidazole is essentially inactive [2]. The scaffold also supports antioxidant activity via DPPH radical scavenging and iron reducing power mechanisms, as demonstrated with 5,6-dichloro-2-phenyl-1H-benzimidazole derivatives [3]. This dual XO inhibitory and antioxidant profile positions the scaffold for antigout and oxidative stress-related disease programs, where allopurinol-like XO inhibition combined with radical scavenging may offer therapeutic synergy [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.